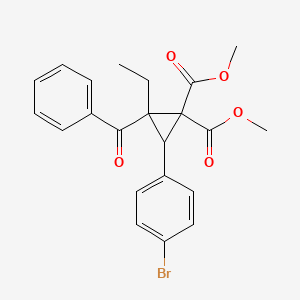![molecular formula C13H15N3O3 B5501247 3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)
3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aminocarbonyl N-acylhydrazones, which are structurally related to 3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid, can be achieved through a one-pot multicomponent reaction involving hydrazonoyl chlorides, isocyanides, and carboxylic acids. This method exploits the carboxylic acid component to suppress competing reactions, leading to the formation of these compounds (Giustiniano et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this category often exhibits interesting features such as stereochemistry and conformational behavior. For instance, the synthesis of specific stereochemical forms of carboxylic acids has been developed, demonstrating the ability to control the stereochemical outcome of reactions creating these complex molecules (Bakonyi et al., 2013).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid and its derivatives have been widely explored in synthetic chemistry, particularly in the synthesis of heterocyclic compounds which are of interest due to their potential biological activities. For example, derivatives have been synthesized through reactions involving carbon disulfide, potassium hydroxide, hydrochloric acid, and hydrazine hydrate, leading to the formation of various heterocyclic structures such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazolidines. These compounds have been evaluated for their antimicrobial properties, showing potential as therapeutic agents (Dawood, Farag, & Abdel‐Aziz, 2005).
Applications in Material Science
The compound and its derivatives have found applications in material science, particularly in the development of novel carriers for the selective and efficient transport of metal ions. For instance, derivatives have demonstrated exceptional efficiency and selectivity in transporting Cu(II) ions through liquid membranes, highlighting their potential in environmental and analytical chemistry for metal recovery and purification processes (Gholivand, 2000).
Potential in Medical Research
In the realm of medical research, derivatives of this compound have been synthesized for potential use in therapies such as boron neutron capture therapy (BNCT). These compounds, designed to target tumor cells selectively, highlight the versatility and potential of the compound and its derivatives in developing novel therapeutic agents (Kabalka, Wu, & Yao, 2008).
Propriétés
IUPAC Name |
(3Z)-3-(carbamoylhydrazinylidene)-1-phenylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-12(19)16-15-10-6-7-13(8-10,11(17)18)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,18)(H3,14,16,19)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPLWWUDDJENJ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1=NNC(=O)N)(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(C/C1=N\NC(=O)N)(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)
![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)
![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)
![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)


![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)
![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)
![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)
![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)